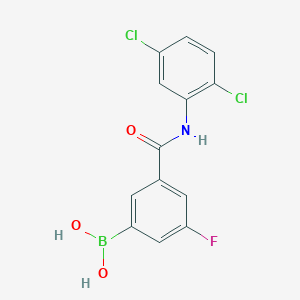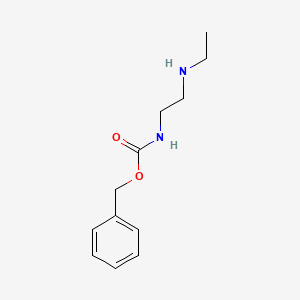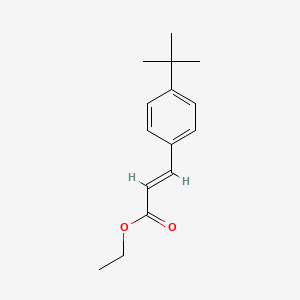![molecular formula C6H3BrClN3 B3180376 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine CAS No. 1569514-98-2](/img/structure/B3180376.png)
2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine
Übersicht
Beschreibung
2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that features both pyrrole and pyrazine rings.
Vorbereitungsmethoden
The synthesis of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine typically involves several key steps. One common method starts with commercially available 3,5-dibromo-6-chloropyrazin-2-amine. The process involves:
Sonogashira Cross-Coupling: This palladium-catalyzed reaction introduces an alkyne group to the pyrazine ring.
Base-Induced Cyclization: This step forms the pyrrolo[2,3-b]pyrazine core structure.
Industrial production methods often utilize microwave irradiation to enhance reaction rates and yields. This approach can be metal-free or metal-catalyzed, depending on the specific reaction conditions .
Analyse Chemischer Reaktionen
2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine undergoes various chemical reactions, including:
Amination Reactions: These reactions can be regioselective, producing either 2-amino- or 3-amino-pyrrolopyrazines.
Sonogashira Reactions: These reactions convert the pyrrolopyrazine scaffold into 1,7- and 1,5-dihydrodipyrrolo[2,3-b]pyrazine derivatives.
Common reagents used in these reactions include palladium catalysts, bases, and various amines. The major products formed are typically amino-substituted pyrrolopyrazines and their derivatives .
Wissenschaftliche Forschungsanwendungen
2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine and its derivatives often involves interaction with specific molecular targets, such as kinases. These interactions can inhibit kinase activity, leading to various therapeutic effects, including anti-cancer properties . the exact mechanisms are not fully understood and require further research .
Vergleich Mit ähnlichen Verbindungen
2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine can be compared with other pyrrolopyrazine derivatives, such as:
2-Chloro-5H-pyrrolo[2,3-b]pyrazine: Similar in structure but lacks the bromine atom, which can affect its reactivity and biological activity.
Dipyrrolopyrazine Derivatives: These compounds have additional pyrrole rings, which can enhance their optoelectronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which allows for selective functionalization and diverse applications in various fields .
Eigenschaften
IUPAC Name |
2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-4-5(8)11-6-3(10-4)1-2-9-6/h1-2H,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMNZAAANMEUSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=C(C(=N2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-2,6-dione](/img/structure/B3180299.png)



![(1R,8S,9s)-Bicyclo[6.1.0]non-4-yn-9-ylmethyl N-succinimidyl carbonate, for Copper-free Click Chemistry](/img/structure/B3180344.png)






![Methyl 2-Azaspiro[3.3]heptane-6-carboxylate](/img/structure/B3180395.png)

![2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-4-HYDROXYBUTANOIC ACID](/img/structure/B3180406.png)
